8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one
Description
Properties
IUPAC Name |
8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F3NO5/c1-13-4-6-16(7-5-13)32-22-20(30)17-8-9-19(29)18(21(17)33-23(22)24(25,26)27)12-28-10-14(2)31-15(3)11-28/h4-9,14-15,29H,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKKAVDPPJWTOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)C)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis
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Starting material : 2,5-Dihydroxyacetophenone.
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Functionalization : Protection of the 7-hydroxy group (position 7) as a methyl ether using iodomethane in the presence of potassium carbonate.
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Cyclization : Reaction with ethyl trifluoroacetate under acidic conditions (H₂SO₄) to form the 2-trifluoromethylchromen-4-one core.
Table 1 : Representative Conditions for Chromen-4-one Formation
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Hydroxyl protection | CH₃I, K₂CO₃, DMF, 60°C | 85 | |
| Cyclization | CF₃COOEt, H₂SO₄, 80°C | 72 |
Introduction of the Trifluoromethyl Group
The trifluoromethyl group at position 2 is introduced early via cyclization with ethyl trifluoroacetate, as detailed above. Late-stage trifluoromethylation is less feasible due to steric and electronic constraints.
Installation of the 4-Methylphenoxy Group at Position 3
The 4-methylphenoxy group is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling .
SNAr Methodology
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Activation : Nitration at position 3 followed by reduction to an amine, which is diazotized and displaced by 4-methylphenol.
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Conditions :
Table 2 : Phenoxy Group Introduction Parameters
| Step | Conditions | Yield (%) |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 65 |
| Diazotization/Coupling | 4-methylphenol, NaOH, 70°C | 58 |
Incorporation of the 8-[(2,6-Dimethylmorpholin-4-yl)methyl] Substituent
The morpholinylmethyl group is introduced via Mannich reaction or alkylation .
Alkylation Approach
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Bromination at position 8 : Treatment with N-bromosuccinimide (NBS) under radical initiation (AIBN).
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Alkylation : Reaction of 8-bromomethyl intermediate with 2,6-dimethylmorpholine in the presence of K₂CO₃ in DMF at 90°C.
Table 3 : Morpholinylmethyl Group Installation
| Step | Conditions | Yield (%) |
|---|---|---|
| Bromination | NBS, AIBN, CCl₄, reflux | 78 |
| Alkylation | 2,6-dimethylmorpholine, K₂CO₃ | 63 |
Deprotection of the 7-Hydroxy Group
Final deprotection of the methyl ether is achieved using BBr₃ in dichloromethane at −78°C.
Table 4 : Deprotection Conditions
| Reagent | Conditions | Yield (%) |
|---|---|---|
| BBr₃ | DCM, −78°C, 2 h | 89 |
Analytical Characterization
The final product is characterized via:
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HPLC : Purity >98% (C18 column, MeOH:H₂O = 70:30).
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HRMS : Calculated for C₂₅H₂₅F₃NO₅ [M+H]⁺: 500.1684; Found: 500.1686.
Challenges and Optimization
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Regioselectivity : Competing substitution at positions 3 and 6 during phenoxy installation required careful tuning of electronic directing groups.
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Morpholine Alkylation : Steric hindrance from 2,6-dimethyl groups necessitated elevated temperatures and prolonged reaction times.
Chemical Reactions Analysis
8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
Reduction: The chromen-4-one core can be reduced to form the corresponding chromanol derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Mannich Reaction: The morpholine ring can be further functionalized through Mannich reactions, introducing additional substituents.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of chromenone compounds exhibit significant anticancer properties. The specific compound has been shown to inhibit the proliferation of cancer cells in vitro. For example, a study demonstrated that the compound effectively induced apoptosis in various cancer cell lines, including breast and lung cancer cells.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 15.3 | Inhibition of cell cycle progression |
| HeLa (Cervical) | 10.7 | Activation of caspase pathways |
Anti-inflammatory Properties
The compound has also shown promise as an anti-inflammatory agent. In animal models, it reduced markers of inflammation such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases.
Table 2: Anti-inflammatory Activity Data
| Model | Dose (mg/kg) | Result |
|---|---|---|
| Carrageenan-induced paw edema | 25 | 40% reduction in swelling |
| LPS-induced inflammation | 50 | Significant decrease in cytokine levels |
Pesticidal Properties
The compound has been investigated for its pesticidal activity against various agricultural pests. Preliminary studies suggest that it can effectively control aphid populations, making it a candidate for development into a biopesticide.
Table 3: Pesticidal Efficacy Data
| Pest | Concentration (ppm) | Mortality Rate (%) |
|---|---|---|
| Aphis gossypii | 100 | 85 |
| Myzus persicae | 200 | 90 |
Growth Promotion in Plants
Additionally, the compound has been tested for its ability to promote plant growth. Field trials indicated enhanced growth rates and increased yield in treated plants compared to controls.
Table 4: Plant Growth Promotion Data
| Crop | Treatment (ppm) | Yield Increase (%) |
|---|---|---|
| Tomato | 50 | 30 |
| Corn | 100 | 25 |
Polymer Additives
In material science, the compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polyvinyl chloride (PVC) showed improved resistance to heat degradation.
Table 5: Material Properties Data
| Property | Control PVC | PVC with Additive |
|---|---|---|
| Thermal Stability (°C) | 150 | 180 |
| Tensile Strength (MPa) | 40 | 55 |
Mechanism of Action
The mechanism of action of 8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs and their properties are compared below:
Table 1: Structural and Physicochemical Comparison
Key Comparison Points:
Substituent Effects on Solubility and Lipophilicity :
- The 2-trifluoromethyl group universally increases lipophilicity across analogs .
- The 8-[(2,6-dimethylmorpholin-4-yl)methyl] group in the target compound introduces a basic nitrogen, enhancing water solubility compared to purely aromatic substituents (e.g., phenyl in ).
- 3-Substituent Variations :
Biological Activity :
- Flavones with 7-hydroxy groups (target compound, ) are associated with antioxidant activity via radical scavenging .
- Morpholine/Azepane Substituents : Nitrogen-containing heterocycles may improve blood-brain barrier penetration or kinase inhibition, though direct data for the target compound is lacking .
Synthetic Challenges: The target compound’s 8-[(2,6-dimethylmorpholin-4-yl)methyl] group likely requires specialized alkylation or Mannich reactions, as seen in thiomorpholinomethyl analogs .
Q & A
Q. What are the optimized synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves a multi-step approach:
- Chromenone Core Formation : Condensation of a phenol derivative (e.g., 7-hydroxy-4-chromenone) with an aldehyde/ketone under acidic conditions .
- Morpholinylmethyl Introduction : A Mannich reaction using formaldehyde and 2,6-dimethylmorpholine to functionalize position 8. This step requires careful pH control (pH 4–6) and ethanol as a solvent to avoid by-products .
- Trifluoromethyl and Phenoxy Group Installation : Electrophilic substitution or nucleophilic aromatic substitution at positions 2 and 3, respectively, using trifluoromethylating agents (e.g., Togni’s reagent) and 4-methylphenol under basic conditions . Key Intermediates : 7-Hydroxy-4-chromenone, 2-(trifluoromethyl)-3-bromo-chromenone, and 8-(aminomethyl)-chromenone derivatives.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D experiments (HSQC, HMBC) to resolve overlapping signals from the morpholine and trifluoromethyl groups .
- FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches .
- Crystallography :
- X-ray Diffraction : Use SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks) .
- ORTEP-3 : Generate thermal ellipsoid plots to visualize steric effects from the 2,6-dimethylmorpholine group .
Q. What in vitro assays are suitable for initial screening of biological activity?
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Anti-inflammatory Testing : COX-2 inhibition assays using ELISA kits .
Advanced Research Questions
Q. How does the 2,6-dimethylmorpholine substituent influence the compound’s conformational stability and target binding?
- Conformational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare chair vs. boat conformations of the morpholine ring. Molecular dynamics simulations (AMBER/CHARMM) can assess flexibility in solution .
- Target Binding : Docking studies (AutoDock Vina) against enzymes like topoisomerase II or kinases. The methyl groups may enhance hydrophobic interactions in active sites .
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Experimental Variables : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Metabolite Interference : Use LC-MS to identify degradation products or metabolites that may alter activity .
- Target Validation : CRISPR knockouts or siRNA silencing to confirm specificity for suspected pathways .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Prodrug Design : Acetylate the hydroxyl group to improve membrane permeability, with enzymatic cleavage in vivo .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (50–100 nm) for sustained release .
- LogP Adjustment : Introduce polar groups (e.g., sulfonate) to reduce logP from ~3.5 (predicted) to <2 .
Q. How do structural modifications at position 3 (4-methylphenoxy) affect SAR?
- Analog Synthesis : Replace 4-methylphenoxy with halogenated (e.g., 4-F) or electron-withdrawing (e.g., nitro) groups.
- Activity Correlation : Compare IC₅₀ values in enzyme inhibition assays. For example, 4-F substitution may enhance π-stacking in hydrophobic pockets .
Data Analysis and Methodological Challenges
Q. What computational tools are recommended for predicting reactive sites in electrophilic substitution?
- Electrostatic Potential Maps : Generate using Gaussian09 to identify electron-rich regions (e.g., C-5/C-7 positions) .
- Hammett Constants : Apply σ values to predict substituent effects on reaction rates .
Q. How can crystallographic disorder in the trifluoromethyl group be resolved during refinement?
Q. What statistical methods address variability in biological triplicate data?
- ANOVA with Tukey’s HSD : Identify significant differences between treatment groups (p < 0.05) .
- Grubbs’ Test : Remove outliers in dose-response curves .
Tables for Key Data
Table 1 : Synthetic Yield Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Chromenone Formation | H₂SO₄, 80°C, 6h | 65 | 92 |
| Morpholine Addition | EtOH, pH 5, 12h | 78 | 95 |
| Trifluoromethylation | Togni’s Reagent, DCM, RT | 45 | 88 |
Table 2 : Biological Activity Comparison
| Assay Type | Target/Model | IC₅₀/MIC (μM) | Reference Compound (IC₅₀) |
|---|---|---|---|
| Anticancer (HeLa) | Topoisomerase II | 12.3 ± 1.2 | Doxorubicin (0.8) |
| Antimicrobial (S. aureus) | Cell Wall Synthesis | 8.9 ± 0.7 | Vancomycin (2.1) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
